Product packaging for Mephedrone metabolite M6(Cat. No.:CAS No. 1239588-85-2)

Mephedrone metabolite M6

Cat. No.: B12745416
CAS No.: 1239588-85-2
M. Wt: 193.24 g/mol
InChI Key: WCOUDJHDLOKVES-UHFFFAOYSA-N
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Description

Mephedrone metabolite M6, also known as dihydro-nor-mephedrone (DHNM), is a critical phase I metabolite of the synthetic cathinone mephedrone (4-methylmethcathinone). This compound is an essential reference material for researchers investigating the metabolism, detection, and pharmacokinetics of mephedrone and related synthetic cathinones. The primary research value of M6 lies in its application as a biomarker for confirming mephedrone intake in forensic and clinical toxicology. Controlled administration studies have demonstrated that DHNM, along with 4-carboxy-mephedrone, is detectable in human urine samples for extended periods, up to at least 72 hours post-administration . This extended detection window makes it an invaluable analytical target for confirming mephedrone use, particularly when the parent drug is no longer detectable. From a metabolic standpoint, DHNM is formed through a two-step process in the body, involving N-demethylation to form nor-mephedrone, followed by reduction of the beta-keto group . Research indicates that while some mephedrone metabolites retain pharmacological activity at monoamine transporters, carboxylated metabolites like 4-carboxy-mephedrone are typically inactive . The pharmacological activity of DHNM itself appears to be limited, making it a reliable, non-interfering marker for analytical purposes. This high-purity chemical standard is intended solely for use in mass spectrometry, chromatography, and other analytical techniques to identify and quantify mephedrone consumption in biological samples. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B12745416 Mephedrone metabolite M6 CAS No. 1239588-85-2

Properties

CAS No.

1239588-85-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-2-(methylamino)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-8(12-2)11(14)10-5-3-9(7-13)4-6-10/h3-6,8,12-13H,7H2,1-2H3

InChI Key

WCOUDJHDLOKVES-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CO)NC

Origin of Product

United States

Elucidation of Metabolic Pathways and Enzymatic Mechanisms Pertaining to Mephedrone Metabolite M6

In Vitro Metabolic Transformations Yielding Mephedrone (B570743) Metabolite M6

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have been instrumental in mapping the metabolic fate of mephedrone. These investigations have pinpointed the primary Phase I pathways and specific enzymatic players responsible for the generation of hydroxytolyl-mephedrone.

Identification of Phase I Metabolic Pathways Leading to Mephedrone Metabolite M6

The formation of this compound is a result of Phase I metabolic processes. Research has identified three main hepatic mechanisms for mephedrone metabolism: N-demethylation, hydroxylation of the tolyl group, and reduction of the β-keto group kcl.ac.uknih.gov. The hydroxylation of the tolyl group is the specific pathway that leads to the formation of hydroxytolyl-mephedrone (M6) kcl.ac.uk. In vitro studies have confirmed the formation of hydroxytolyl-mephedrone alongside another metabolite, nor-mephedrone nih.gov.

Identification of Specific Hydroxylation Sites in Mephedrone Yielding M6

The chemical structure of mephedrone features a tolyl group, which is a primary site for oxidative metabolism. Research involving the purification and subsequent identification of the hydroxytolyl-mephedrone metabolite by nuclear magnetic resonance (NMR) has confirmed that hydroxylation occurs on the tolyl moiety nih.govunodc.org. Specifically, the hydroxylation takes place at the 4-methyl group on the aromatic ring, a process referred to as benzylic oxidation kcl.ac.uk. This targeted oxidation results in the formation of 4-hydroxytolyl-mephedrone, the compound designated as M6.

In Vivo Metabolic Studies Informing the Formation of this compound

Controlled administration studies in humans have provided valuable in vivo data on the metabolic profile of mephedrone, including the detection and characterization of its metabolites in biological samples.

Characterization in Controlled Administration Studies for Metabolic Profiling

Following the controlled intranasal administration of 100 mg of mephedrone hydrochloride to healthy male volunteers, urine samples were collected and analyzed for the presence of various metabolites nih.govnih.gov. Among the metabolites detected was hydroxytolyl-mephedrone (referred to as HYDROXY in the study) nih.govnih.gov.

The urinary excretion profile revealed that hydroxytolyl-mephedrone was present in samples collected up to 6 hours post-administration but became undetectable by Day 2 nih.gov. This suggests a relatively shorter detection window for this metabolite compared to others like 4-carboxy-mephedrone and dihydro-nor-mephedrone, which were detectable for up to three days nih.govnih.gov. In one controlled oral administration study where two healthy volunteers ingested 200 mg of mephedrone, six Phase I and four Phase II metabolites were identified in urine samples collected 4 hours after intake, confirming the in vivo production of a range of metabolic products nih.govresearchgate.net.

MetaboliteAbbreviationDetection Window (Intranasal Admin.)Relative Abundance (Urine)
hydroxytolyl-mephedrone (M6)HYDROXYUp to 6 hoursLower than 4-carboxy-mephedrone and nor-mephedrone
4-carboxy-mephedrone4-CARBOXYUp to 3 daysMost abundant
nor-mephedroneNORDetectable on Day 2Second most abundant
dihydro-nor-mephedroneDHNMUp to 3 daysLowest concentrations

Enzymatic Systems Governing this compound Formation

The biotransformation of mephedrone into its various metabolites is governed by specific enzyme systems within the body. In vitro experiments have been pivotal in identifying the key enzymes responsible for the formation of hydroxytolyl-mephedrone.

Role of Cytochrome P450 Enzymes (CYP2D6) in Mephedrone Metabolite Synthesis

The initial phase of mephedrone metabolism is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 identified as the principal enzyme responsible for its Phase I metabolism. nih.govnih.gov In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that CYP2D6 is the main catalyst in the biotransformation of mephedrone. nih.gov Inhibition of CYP2D6 activity has been shown to significantly reduce the elimination of mephedrone, underscoring its central role. researchgate.net

The metabolic reactions driven by CYP2D6 include N-demethylation, hydroxylation of the tolyl group, and reduction of the β-keto group. mdpi.com These initial transformations give rise to the primary Phase I metabolites: nor-mephedrone, hydroxytolyl-mephedrone, and dihydromephedrone, respectively. nih.govnih.gov These metabolites serve as precursors for further metabolic reactions, including the potential formation of M6, although the direct synthesis of a metabolite designated "M6" is not explicitly detailed in the provided search results. The focus remains on the enzymatic processes that create the foundational metabolites.

Table 1: Major Phase I Metabolic Reactions of Mephedrone Catalyzed by CYP2D6

Metabolic ReactionResulting Metabolite
N-demethylationNor-mephedrone (4-methylcathinone)
Tolyl hydroxylationHydroxytolyl-mephedrone
β-keto reductionDihydromephedrone

Contribution of Other NADPH-Dependent Enzymes

While CYP2D6 is the primary driver of mephedrone's Phase I metabolism, studies have indicated a minor contribution from other NADPH-dependent enzymes. nih.gov These enzymes also participate in the metabolic cascade, although their specific roles and the extent of their contributions are less pronounced compared to CYP2D6. The involvement of these additional enzymes highlights the multi-faceted nature of xenobiotic metabolism, where various enzymatic systems can act on a single substrate.

Stereoselective Aspects of Mephedrone Metabolism and M6 Formation

Mephedrone is a chiral compound, existing as two enantiomers: R-(+)-mephedrone and S-(-)-mephedrone. mdpi.com Its metabolism exhibits stereoselectivity, meaning that the metabolic enzymes process each enantiomer differently. This results in an enrichment of the R-(+)-enantiomer of mephedrone in the body. researchgate.net

Table 2: Stereoselective Properties of Mephedrone and its Metabolites

CompoundEnantiomeric Enrichment/Potency
MephedroneEnrichment of R-(+)-enantiomer post-metabolism researchgate.net
Nor-mephedroneS-enantiomer is a more potent serotonin (B10506) uptake inhibitor mdpi.comnih.gov
4-Hydroxytolyl-mephedroneS-enantiomer is a more potent serotonin uptake inhibitor mdpi.comnih.gov

Identification of Phase II Conjugation Pathways Relevant to this compound Precursors (e.g., Glucuronidation, Succinyl Conjugation)

Following Phase I metabolism, the resulting metabolites, which are precursors to further conjugated products, undergo Phase II conjugation reactions. nih.gov These reactions typically involve the addition of endogenous polar molecules, which increases the water solubility of the metabolites and facilitates their excretion. uomus.edu.iq For the precursors of what might be designated as M6 or other downstream metabolites, several Phase II pathways have been identified.

Glucuronidation is a common Phase II pathway where glucuronic acid is attached to the metabolite. nih.govkcl.ac.uk Additionally, sulfate (B86663) conjugation has been suggested as a metabolic route. wikipedia.org A notable and novel finding in the metabolism of mephedrone is the identification of a succinyl conjugate. nih.govresearchgate.net This represents a unique Phase II metabolic pathway where succinic acid is conjugated to a mephedrone metabolite. nih.gov In rats, conjugates of normephedrone (B1679929) with other dicarboxylic acids, such as glutaric and adipic acid, have also been identified. researchgate.net These conjugation pathways are crucial for the detoxification and elimination of mephedrone's metabolites from the body.

Table 3: Identified Phase II Conjugation Pathways for Mephedrone Metabolites

Conjugation PathwayEndogenous Molecule
GlucuronidationGlucuronic acid kcl.ac.uk
SulfationSulfate wikipedia.org
Succinyl ConjugationSuccinic acid nih.gov
Glutaric Acid ConjugationGlutaric acid researchgate.net
Adipic Acid ConjugationAdipic acid researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Mephedrone Metabolite M6

Method Development and Validation for Mephedrone (B570743) Metabolite M6 in Research Matrices

Sample Preparation Techniques for Biological Matrices

The primary goal of sample preparation is to isolate the target analyte, such as Mephedrone Metabolite M6, from complex biological matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. taylorfrancis.com Commonly employed techniques for synthetic cathinones and their metabolites include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govmdpi.com

Liquid-Liquid Extraction (LLE) is a straightforward method based on the differential solubility of the analyte in two immiscible liquid phases. While simple, LLE can be susceptible to contamination and matrix effects. nih.govmdpi.com

Solid-Phase Extraction (SPE) is a highly selective and widely used technique that involves passing the liquid sample through a solid sorbent that retains the analyte. nih.govmdpi.com The analyte is later eluted with a suitable solvent. SPE is valued for its efficiency in producing cleaner extracts compared to LLE, though it can be more time-intensive. nih.govmdpi.com Modified SPE methods have been specifically developed for the extraction of mephedrone and its metabolites from human plasma and urine. nih.gov For instance, a study comparing LLE and SPE for mephedrone extraction from synthetic urine found SPE to be more efficient at lower concentrations, while LLE was more effective at higher concentrations. usm.edu

Advanced Extraction Techniques have also been applied for enhanced selectivity and efficiency. These include:

Dispersive Solid-Phase Extraction (D-SPE): A modified SPE technique that has been successfully combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of mephedrone. nanobioletters.com

Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE): This technique uses polymers tailored to selectively bind to a specific class of compounds, such as synthetic cathinones, resulting in higher recoveries and reduced matrix effects from urine and whole blood samples. nih.gov

Pressurized Liquid Extraction (PLE): This method has been used as a pretreatment step for hair samples before analysis by in-line SPE and capillary electrophoresis. wiley.com

The choice of extraction method depends on the biological matrix (e.g., blood, urine, hair), the concentration of the analyte, and the subsequent analytical technique. nih.govwiley.comnih.gov

Table 1: Comparison of Sample Preparation Techniques for Mephedrone Metabolites

Technique Principle Biological Matrix Advantages Disadvantages Citations
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids Urine, Blood Simple, cost-effective Potential for contamination, matrix effects, can be labor-intensive nih.govmdpi.comusm.edu
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent Urine, Blood, Plasma High selectivity, cleaner extracts, good recovery More time-consuming and costly than LLE nih.govmdpi.comnih.govnih.gov
Dispersive SPE (D-SPE) Sorbent is dispersed in the sample solution Urine Rapid, uses less solvent May require optimization for complex matrices nanobioletters.com
MIP-SPE Highly selective binding to a custom polymer Urine, Whole Blood High class-selectivity, high recovery, minimal matrix effects Higher cost, potential for limited applicability to new compounds nih.gov

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperature and pressure | Hair | Efficient for solid samples | Requires specialized equipment | wiley.com |

Validation Parameters in Analytical Research

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. unodc.org For the quantification of this compound, analytical methods are typically validated according to established guidelines, assessing several key parameters. kcl.ac.uk

Selectivity/Specificity: This parameter demonstrates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds or other drugs. unodc.org

Linearity and Range: Linearity is assessed by analyzing samples with known concentrations of the analyte to establish a direct proportional relationship between concentration and instrument response. The calibration curve's coefficient of determination (r²) should ideally be greater than 0.99. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (% RSD). For bioanalytical methods, accuracy and precision values are generally expected to be within ±15% (±20% at the lower limit of quantification). kcl.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govnih.gov

Recovery: Extraction recovery assesses the efficiency of the sample preparation process by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. wiley.com

Matrix Effect: This parameter evaluates the influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte, which can cause ion suppression or enhancement. kcl.ac.uk

Table 2: Exemplary Validation Parameters for Mephedrone Metabolite Analysis

Parameter Mephedrone Metabolite Matrix Value/Range Analytical Technique Citations
Linearity (Range) Nor-mephedrone, 4-carboxy-mephedrone, etc. Whole Blood 0.2-2 to 10-100 ng/mL LC-MS/MS kcl.ac.uk
Mephedrone & Metabolites N/A 0.2 to 5 mmol·L⁻¹ Capillary Electrophoresis nih.gov
Accuracy Nor-mephedrone, 4-carboxy-mephedrone, etc. Whole Blood 86.6 - 115% LC-MS/MS kcl.ac.uk
Precision (% RSD) R,S-4-methylephedrine Hair < 10% SPE-CE wiley.com
Nor-mephedrone, 4-carboxy-mephedrone, etc. Whole Blood 0.924 - 8.27% LC-MS/MS kcl.ac.uk
LOQ R,S-4-methylephedrine (enantiomers) Hair 0.05 ng/mg SPE-CE wiley.com

Application of Chiral Chromatography for Enantiomeric Profiling of this compound

Mephedrone possesses a chiral center, meaning it exists as two enantiomers (R- and S-forms) which are non-superimposable mirror images. nih.gov These enantiomers can exhibit different pharmacological and toxicological properties. For instance, (S)-mephedrone is a more potent serotonergic mediator, while the (R)-enantiomer is thought to be more responsible for the euphoric effects. mdpi.com Metabolism can also be stereoselective, leading to different ratios of metabolite enantiomers in biological samples. bohrium.comnih.gov Therefore, chiral separation is critical for a comprehensive understanding of the compound's disposition.

Chiral chromatography is the primary technique used for the enantiomeric profiling of mephedrone and its metabolites. This can be achieved using liquid chromatography (LC) or capillary electrophoresis (CE) with a chiral selector. mdpi.com

Chiral Liquid Chromatography: This technique often employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A validated chiral LC-MS/MS method has been used to study the pharmacokinetics of mephedrone enantiomers in human whole blood, revealing differences in their clearance and half-life. nih.gov Columns based on cellobiohydrolase (CBH) have proven effective for the enantiomeric separation of mephedrone in wastewater samples, where non-racemic ratios suggested enantioselective metabolism. bohrium.comnih.gov

Chiral Capillary Electrophoresis (CE): In this method, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. nih.govnih.govresearchgate.net The differential interaction between the enantiomers and the cyclodextrin results in different migration times and, consequently, separation. Studies have identified carboxymethylated β-cyclodextrin as a highly effective chiral selector for the separation of mephedrone and its metabolites. nih.govmdpi.com CE has been successfully applied to determine the enantiomers of the mephedrone metabolite R,S-4-methylephedrine in hair samples. wiley.com

The enantiomeric profiling of this compound can provide crucial information on the stereoselective nature of mephedrone metabolism, which is vital for interpreting toxicological findings. unifr.ch

Table 3: Methods for Chiral Separation of Mephedrone and its Metabolites

Technique Chiral Selector/Stationary Phase Analyte(s) Application Citations
Chiral LC-MS/MS Chiral Stationary Phase (unspecified) R-(+)- and S-(-)-mephedrone Pharmacokinetic study in human whole blood nih.gov
Chiral LC-MS/MS Cellobiohydrolase (CBH) column Mephedrone Enantiomeric profiling in wastewater bohrium.comnih.gov
Capillary Electrophoresis (CE) Carboxymethylated β-cyclodextrin Mephedrone & its metabolites Method development for chiral separation nih.govnih.govmdpi.comresearchgate.net

| SPE-CD-assisted CE | β-cyclodextrin | R,S-mephedrone & R,S-4-methylephedrine | Analysis in human hair samples | wiley.com |

Pharmacological and Biochemical Investigations of Mephedrone Metabolite M6 Activity Preclinical Contexts

In Vitro Assessment of Mephedrone (B570743) Metabolite M6 Interaction with Monoamine Transporters

In vitro assays are crucial for determining the direct interaction of a compound with specific molecular targets, such as the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov These studies have been instrumental in elucidating the pharmacological profile of dihydromephedrone.

Transporter-Mediated Uptake Inhibition Studies

Research utilizing human embryonic kidney (HEK293) cells that express human monoamine transporters has shown that dihydromephedrone is a weak inhibitor of monoamine uptake. nih.gov In these assays, dihydromephedrone demonstrated a concentration-dependent inhibition of uptake at all three transporters. nih.gov However, its potency was significantly lower compared to mephedrone and its other primary metabolites, nor-mephedrone and 4-OH-mephedrone. nih.gov Specifically, the potency of nor-mephedrone and 4-OH-mephedrone to inhibit uptake via hDAT and hNET was comparable to that of mephedrone itself. nih.gov In contrast, dihydromephedrone was much weaker in its inhibitory effects. nih.gov

Inhibition of Monoamine Uptake in HEK293 Cells (IC₅₀ µM)
CompoundhDAThNEThSERT
Mephedrone0.70.94.4
Nor-mephedrone1.50.96.0
4-OH-mephedrone6.01.32.9
Dihydromephedrone1331>100

Transporter-Mediated Release Studies

To distinguish between compounds that simply block transporters (inhibitors) and those that are transported into the cell and cause a reverse transport of neurotransmitters (releasers), transporter-mediated release assays are employed. nih.gov Studies have demonstrated that Phase I metabolites of mephedrone, including nor-mephedrone and 4-OH-mephedrone, act as transportable substrates, inducing release via monoamine transporters in both HEK293 cells and rat brain synaptosomes. nih.gov However, consistent with its weak activity in uptake inhibition assays, dihydromephedrone is also weak in inducing transporter-mediated release. nih.govresearchgate.net While technically classified as a substrate-type releaser, its potency is considerably diminished compared to other mephedrone metabolites. nih.gov

Comparative Analysis with Parent Compound and Other Metabolites

A comparative analysis underscores the relatively low pharmacological activity of dihydromephedrone at monoamine transporters. nih.gov Both in uptake inhibition and release assays, dihydromephedrone is consistently the least potent among the tested Phase I metabolites. nih.govresearchgate.net Nor-mephedrone and 4-OH-mephedrone exhibit potencies at DAT and NET that are comparable to the parent compound, mephedrone. nih.gov In contrast, dihydromephedrone's interaction with these transporters is significantly weaker. nih.govmdpi.com This suggests that the reduction of the β-keto group, which forms dihydromephedrone, leads to a substantial decrease in activity at these critical molecular targets. nih.gov

In Vivo Preclinical Studies on Mephedrone Metabolite M6 Effects

In vivo studies in animal models are essential to understand the physiological and neurochemical effects of a compound in a whole organism, providing insights that in vitro assays cannot.

Microdialysis Investigations of Neurotransmitter Levels in Animal Models

Microdialysis studies in rats are used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions. nih.gov When administered systemically to rats, mephedrone and its metabolite nor-mephedrone produce significant increases in extracellular dopamine and serotonin in the nucleus accumbens, a key brain region involved in reward. nih.govresearchgate.net In stark contrast, the systemic administration of dihydromephedrone does not increase extracellular dopamine levels or stimulate locomotor activity in rats. mdpi.com This lack of in vivo neurochemical effect aligns with its weak in vitro profile. nih.govmdpi.com

Blood-Brain Barrier Permeability Assessments for this compound

The lack of central nervous system activity of a compound administered systemically, despite showing some in vitro activity, often points to an inability to cross the blood-brain barrier (BBB). nih.gov The neurochemical effects of systemically administered mephedrone and nor-mephedrone confirm their ability to penetrate the BBB. nih.gov Conversely, the absence of any measurable effect of 4-OH-mephedrone on brain neurotransmitter levels in vivo suggests it does not effectively cross the BBB. nih.govresearchgate.net Although not explicitly stated in the same direct comparative studies, the lack of in vivo effects for dihydromephedrone also strongly suggests that it does not readily penetrate the blood-brain barrier. nih.govmdpi.com The likelihood of a substance entering the brain is correlated with its lipophilicity; the structural changes from mephedrone to its hydroxylated and reduced metabolites increase their hydrophilicity, thereby reducing their ability to cross the BBB. nih.gov

Structure-Activity Relationship Studies for this compound and Related Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a series of compounds influences their biological activity. These investigations utilize statistical models to correlate variations in physicochemical properties with changes in pharmacological effects. In the preclinical context of mephedrone metabolites, while comprehensive QSAR studies focusing exclusively on every metabolite are not extensively documented, the principles derived from studies on mephedrone and its analogs can be applied to understand the likely activity of its metabolites.

For the purpose of this analysis, "this compound" will refer to 4-hydroxytolyl-mephedrone , a product of the oxidation of mephedrone's tolyl group. This is a significant phase I metabolite of mephedrone.

Quantitative Structure-Activity Relationships (QSAR)

QSAR analyses of synthetic cathinones, including mephedrone and its analogs, have provided valuable insights into the structural determinants of their activity at monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These studies mathematically model the relationship between chemical structure and biological activity, allowing for predictions of the potency and selectivity of new compounds.

Research on para-substituted methcathinone (B1676376) analogs, which includes the structural motif relevant to 4-hydroxytolyl-mephedrone, has demonstrated that the properties of the substituent at the 4-position of the phenyl ring are critical in determining the compound's interaction with DAT and SERT. Key physicochemical parameters often considered in these QSAR models include:

Steric parameters (e.g., Taft's steric parameter, Es): This parameter quantifies the size or bulkiness of a substituent.

Electronic parameters (e.g., Hammett's constant, σ): This describes the electron-donating or electron-withdrawing nature of a substituent.

Lipophilicity parameters (e.g., π value): This measures the hydrophobicity or lipophilicity of a substituent.

Detailed Research Findings:

A key finding from QSAR studies on para-substituted cathinones is that steric bulk at the 4-position of the phenyl ring plays a significant role in determining selectivity between DAT and SERT. researchgate.netrsc.org Larger substituents tend to decrease activity at DAT while potentially increasing or maintaining activity at SERT, thus shifting the selectivity towards SERT.

For instance, in a series of para-substituted methcathinone analogs, a significant correlation has been identified between the steric parameter (Es) of the para-substituent and the in vitro selectivity for DAT versus SERT. mdpi.comnih.gov Compounds with less steric bulk at this position generally exhibit higher selectivity for DAT, while those with greater steric bulk are more selective for SERT.

The introduction of a hydroxyl group at the 4-position of the tolyl ring in mephedrone to form 4-hydroxytolyl-mephedrone (M6) introduces a substituent that is not only larger than the original methyl group but also more polar and capable of hydrogen bonding. This modification would be expected to alter its interaction with monoamine transporters. Based on the established QSAR principles for this class of compounds, the hydroxyl group would likely decrease its potency at DAT compared to mephedrone.

The following table illustrates the relationship between the para-substituent, its physicochemical properties, and the resulting selectivity for DAT over SERT for a series of methcathinone analogs, providing a framework for understanding the likely properties of 4-hydroxytolyl-mephedrone.

CompoundPara-Substituent (R)Steric Parameter (Es)DAT EC50 (nM)SERT EC50 (nM)DAT/SERT Selectivity Ratio
Methcathinone-H1.243045015.0
Mephedrone (4-CH3-MCAT)-CH30.00391102.8
4-F-MCAT-F0.782525010.0
4-Cl-MCAT-Cl0.2745801.8
4-Br-MCAT-Br0.0860751.3
4-OCH3-MCAT (Methedrone)-OCH30.69150500.3

EC50 values represent the concentration of the compound that elicits a half-maximal response in monoamine release assays. The DAT/SERT Selectivity Ratio is calculated as (SERT EC50) / (DAT EC50). A higher ratio indicates greater selectivity for DAT.

Role of Mephedrone Metabolite M6 in Forensic Toxicology and Biomarker Discovery Research

Mephedrone (B570743) Metabolite M6 as a Biomarker for Exposure to Mephedrone

Mephedrone metabolite M6, or dihydro-nor-mephedrone (DHNM), has emerged as a significant biomarker for confirming mephedrone consumption. Its utility stems from its metabolic pathway and extended presence in various biological specimens. DHNM is a phase I metabolite formed through the N-demethylation of mephedrone to normephedrone (B1679929), followed by the reduction of the carbonyl group nih.gov. This metabolic stability contributes to its prolonged detection window, making it a reliable indicator of mephedrone exposure, even after the parent drug is no longer detectable.

A key advantage of utilizing this compound as a biomarker is its extended detection window in biological samples compared to the parent compound. Research has demonstrated that following intranasal administration of mephedrone, DHNM can be detected in urine samples for up to three days nih.gov. This prolonged presence is crucial in forensic investigations where there may be a delay between drug consumption and sample collection.

In a controlled human administration study, while mephedrone was detectable in the whole blood of one participant on the second day, both 4-carboxy-mephedrone and DHNM were the only metabolites still detectable in urine on the third day kcl.ac.uk. This finding underscores the potential of DHNM as a long-term biomarker of mephedrone use kcl.ac.uk. The renal clearance rate for DHNM has been observed to be 252 ± 294 mL/min within the first six hours after mephedrone administration nih.gov.

The distribution and concentration of this compound vary across different biological matrices, which has implications for its use in forensic analysis.

Urine: As mentioned, DHNM is a prominent metabolite in urine, with a detection window extending to three days, making it a highly valuable matrix for detecting recent mephedrone use nih.govkcl.ac.uk.

Blood: While the parent drug and other metabolites are often found in higher concentrations in blood shortly after administration, DHNM is also detectable. A study involving a single dose administration of mephedrone to healthy male volunteers detected DHNM in both whole blood and plasma kcl.ac.uk.

Hair: In the same study, DHNM was detected in head hair for the first time, one month after mephedrone administration. The calculated DHNM:mephedrone ratio was 0.21 (n=1) kcl.ac.uk. Although the sample size was small, this indicates the potential of DHNM in hair analysis for retrospective monitoring of mephedrone exposure.

Fingerprints: The detection of mephedrone and its metabolites in fingerprints is a growing area of interest for non-invasive drug testing. While mephedrone and normephedrone were the more frequently detected analytes in fingerprint sweat in one study, the potential for detecting other metabolites like DHNM exists, warranting further research kcl.ac.ukrsc.org.

Below is an interactive data table summarizing the detection of this compound (DHNM) in various biological matrices based on a controlled administration study.

Biological MatrixDetection StatusTime of DetectionAdditional Notes
Urine DetectedUp to Day 3 post-administrationConsidered a promising long-term marker of mephedrone use.
Whole Blood DetectedDetected up to 6 hours post-administration.Present alongside other mephedrone metabolites.
Plasma DetectedDetected up to 6 hours post-administration.Similar detection profile to whole blood.
Head Hair Detected1 month post-administrationPotential for retrospective analysis of exposure.
Fingerprints Not explicitly mentioned as detected in the primary study, though other metabolites were.-A developing area of non-invasive testing.

Significance of this compound in Post-Mortem Toxicological Analysis Research

In post-mortem toxicology, the analysis of metabolites is crucial for interpreting the cause of death, especially in cases of suspected drug overdose. While research specifically detailing the concentrations of this compound in post-mortem specimens is still emerging, the principle of its utility remains. The presence of DHNM in post-mortem samples can confirm ante-mortem exposure to mephedrone, even if the parent drug has been extensively metabolized or has degraded. The pattern of the parent drug and its metabolites, including DHNM, can provide valuable insights for the interpretation of fatal cases involving mephedrone.

Application in Wastewater-Based Epidemiology for Population-Level Exposure Estimation

Wastewater-based epidemiology (WBE) is a valuable tool for monitoring drug consumption trends at a community level. The analysis of drug metabolites in wastewater provides an objective and anonymous measure of population-level exposure. Mephedrone and its metabolites have been identified as useful biomarkers in wastewater analysis nih.gov. The stability and persistence of metabolites like DHNM in wastewater are critical factors for their utility in WBE. By measuring the concentrations of specific and stable metabolites in raw wastewater, researchers can back-calculate the consumption of the parent drug within a given population. This data can inform public health strategies and law enforcement efforts.

Frameworks for Biomarker Selection and Validation Involving this compound

The selection and validation of biomarkers are critical steps in ensuring the reliability of toxicological findings. For a metabolite like this compound to be established as a robust biomarker, it must undergo a rigorous validation process. This framework typically includes:

Discovery and Identification: Characterizing the metabolic pathway and identifying potential biomarkers, such as DHNM, through in vivo and in vitro studies.

Analytical Method Development and Validation: Creating sensitive and specific analytical methods, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the biomarker in various biological matrices.

Clinical Validation: Conducting controlled administration studies in humans to understand the pharmacokinetics of the biomarker, including its formation, distribution, and elimination, and to establish its detection window.

Fit-for-Purpose Application: Demonstrating the utility of the biomarker in specific contexts, such as forensic casework, clinical toxicology, or wastewater-based epidemiology.

The research on DHNM fits within this framework, with studies having identified its structure, developed analytical methods for its detection, and investigated its pharmacokinetic properties in controlled settings. Continued research will further solidify its role as a validated biomarker for mephedrone exposure.

Future Directions in Mephedrone Metabolite M6 Research

Exploration of Unidentified or Novel Mephedrone (B570743) Metabolite M6 Analogs

The exploration of novel analogs of mephedrone has been an active area of research, driven by the emergence of new psychoactive substances (NPS). These investigations primarily focus on characterizing the pharmacology of analogs of the parent compound, such as 3-methylmethcathcathinone (3-MMC), 4-methyl-N-ethylcathinone (4-MEC), and 4′-methyl-α-pyrrolidinopropiophenone (4-MePPP). core.ac.uknih.govnih.gov Research has shown that even small structural modifications to the mephedrone molecule can significantly alter its interaction with monoamine transporters. core.ac.ukresearchgate.net For instance, many mephedrone analogs potently inhibit the norepinephrine (B1679862) transporter (NET), while their effects on the serotonin (B10506) transporter (SERT) versus the dopamine (B1211576) transporter (DAT) can vary significantly. nih.govresearchgate.net

A logical future direction is to extend this exploration to the analogs of mephedrone's metabolites, specifically M6. This involves investigating how structural modifications on the parent mephedrone molecule influence the formation and properties of their corresponding hydroxylated metabolites. The pharmacology of hydroxylated mephedrone metabolites has been found to be distinct from the parent drug and other metabolites; they can retain significant activity at monoamine transporters. researchgate.netnih.govnih.gov By synthesizing and characterizing the hydroxylated versions of various mephedrone analogs, researchers can create a library of M6 analogs. This would enable a systematic study of structure-activity relationships, clarifying how changes to the core structure affect the metabolite's pharmacological profile. researchgate.net Such research could identify novel bioactive compounds and provide a deeper understanding of the toxicological and pharmacological implications of the metabolism of a wider range of synthetic cathinones.

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

The accurate detection and quantification of mephedrone and its metabolites are crucial for both clinical and forensic toxicology. rsc.org Future research will focus on the continued development and refinement of advanced analytical platforms to achieve more comprehensive metabolite profiling. Current state-of-the-art techniques are predominantly based on mass spectrometry.

Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been validated for the quantification of mephedrone and its metabolites in various biological matrices, including whole blood, plasma, urine, and even fingerprints. rsc.orgoup.comnih.gov High-resolution mass spectrometry (HRMS) techniques, particularly ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), have been instrumental in identifying previously unknown metabolites in vitro and in forensic cases. nih.gov

Future advancements will likely involve:

Increased Sensitivity and Lower Limits of Detection: To extend the window of detection following drug use and to analyze samples with trace amounts of metabolites.

Enhanced Stereoselectivity: Developing more robust and routine chiral chromatography methods to separate and quantify the individual enantiomers of M6 and other chiral metabolites, as they can have different pharmacological activities. researchgate.net

High-Throughput Analysis: Improving sample preparation and analysis times to handle larger caseloads in forensic laboratories.

Novel Matrix Analysis: Further validating methods for alternative matrices like hair and oral fluid, which offer different detection windows and less invasive collection methods.

Paper Spray-Mass Spectrometry (PS-MS): Exploring ambient ionization techniques like PS-MS for rapid, direct analysis of samples like fingerprints with minimal preparation, offering a faster but less sensitive alternative to LC-MS/MS. rsc.org

Table 1: Advanced Analytical Platforms in Mephedrone Metabolite Analysis
Analytical PlatformApplication in Mephedrone/M6 ResearchKey AdvantagesReference
LC-MS/MS & UPLC-MS/MSQuantification of mephedrone and its metabolites (including M6) in blood, plasma, and urine.High sensitivity, specificity, and well-established for quantitative analysis. oup.comnih.govnih.gov
UPLC-QTOF-MS (HRMS)Identification of novel and known metabolites (including M6) in vitro and in forensic samples.Provides accurate mass measurements, enabling the elucidation of unknown chemical structures. nih.gov
Chiral Liquid ChromatographySeparation of mephedrone and metabolite enantiomers to study stereoselective metabolism.Essential for understanding the different pharmacological profiles of stereoisomers. researchgate.net
Paper Spray-Mass Spectrometry (PS-MS)Rapid detection of mephedrone and its primary metabolites in fingerprints.Fast analysis time with minimal sample preparation. rsc.org

Integrative Omics Approaches in Mephedrone Metabolite M6 Research (e.g., Metabolomics, Proteomics of enzymes)

To gain a systems-level understanding of the biological impact of mephedrone and its metabolite M6, future research must move beyond the study of single molecules and embrace integrative "omics" approaches.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a functional readout of the physiological state. An untargeted metabolomics study on human plasma after mephedrone administration has already revealed significant alterations in endogenous metabolites, particularly those involved in energy metabolism, steroid biosynthesis, and amino acids. nih.govdntb.gov.ua Future metabolomics research could focus specifically on the downstream effects of M6 by administering the isolated metabolite in vitro or in animal models. This would help to distinguish the specific biological pathway perturbations caused by the metabolite from those of the parent drug.

Proteomics , the large-scale study of proteins, is crucial for understanding the machinery of metabolism. The primary enzyme responsible for the Phase I metabolism of mephedrone, including the hydroxylation reaction that forms M6, is cytochrome P450 2D6 (CYP2D6). nih.govnih.govmdpi.com Proteomics can be used to quantify the expression levels of CYP2D6 and other drug-metabolizing enzymes in relevant tissues like the liver. ru.nlresearchgate.net This is particularly important because genetic polymorphisms in CYP2D6 can lead to significant interindividual differences in metabolism, affecting both the efficacy and toxicity of the drug. nih.gov Future studies could integrate genomics (to identify CYP2D6 variants), proteomics (to measure enzyme abundance), and metabolomics (to measure the resulting metabolite profile) in the same individuals to build comprehensive models that can predict metabolic outcomes. nih.govmdpi.com

Long-Term Metabolic Fate and Persistence of this compound in Biological Systems

Understanding how long mephedrone and its metabolites, including M6, remain in the body is vital for forensic toxicology and for assessing the potential for long-term effects. Mephedrone itself has a short elimination half-life of approximately 2 hours. oup.comnih.govwikipedia.org This rapid elimination contributes to its short duration of effects and may encourage frequent re-dosing. nih.govbanyantreatmentcenter.com

Many of its metabolites, however, persist for longer periods. While specific pharmacokinetic data for M6 is not fully detailed, studies have quantified its presence alongside other metabolites. For example, 4'-carboxy-mephedrone was found to be the most abundant metabolite in plasma and urine. oup.comnih.gov Crucially, 4'-carboxy-mephedrone and dihydro-nor-mephedrone were detectable in urine for up to three days post-administration, extending the detection window well beyond that of the parent drug. kcl.ac.uk N-succinyl-nor-mephedrone was identified as the metabolite with the longest elimination half-life at 8.2 hours. nih.gov

Future research should aim to:

Determine the specific elimination half-life and clearance rate of M6 (hydroxytolyl-mephedrone).

Investigate the potential for tissue accumulation of M6 or its subsequent metabolites.

Conduct longitudinal studies to establish definitive detection windows for M6 in various biological matrices (urine, blood, hair), which is critical for interpreting forensic results.

Table 2: Pharmacokinetic Parameters of Mephedrone and Select Metabolites
CompoundMatrixMean Tmax (Time to Peak Concentration)Mean t1/2 (Elimination Half-Life)Key FindingsReference
MephedronePlasma52.5 min (intranasal) / 1.25 h (oral)1.98 h (intranasal) / 2.15 h (oral)Rapid absorption and elimination. oup.comnih.gov
MephedroneWhole Blood55.0 min (intranasal)2.12 h (intranasal)Slightly slower elimination than in plasma. oup.com
4'-Carboxy-mephedronePlasma/UrineNot specifiedNot specifiedMost abundant metabolite in plasma and urine. Detectable in urine for up to 3 days. oup.comnih.govkcl.ac.uk
N-succinyl-nor-mephedronePlasmaNot specified8.2 hMetabolite with the longest reported half-life. nih.gov
Hydroxytolyl-mephedrone (M6)UrineNot specifiedNot specifiedHas the greatest renal clearance among measured metabolites (507 ± 226 mL/min). kcl.ac.uk

Elucidation of Complete Stereoselective Metabolic Pathways for this compound

Mephedrone possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: R-(+)-mephedrone and S-(-)-mephedrone. nih.gov Research has confirmed that its metabolism is stereoselective, meaning the two enantiomers are processed differently in the body. researchgate.net This stereoselectivity extends to the formation of its metabolites, including M6. In vitro studies have shown that the metabolism of mephedrone leads to the formation of 4′-hydroxy-mephedrone that is not racemic, indicating a preference for one enantiomer over the other during the hydroxylation reaction. researchgate.net

The pharmacological activity of the M6 enantiomers also differs significantly. Studies on the separated enantiomers of 4-OH-mephedrone (M6) revealed that the S-enantiomer is substantially more potent at inhibiting the serotonin transporter (SERT) compared to the R-enantiomer. nih.govmdpi.com This highlights the importance of not only identifying metabolites but also understanding their specific stereochemistry.

Future research in this area should focus on:

Precisely mapping the stereoselective pathways mediated by CYP2D6 that lead to the formation of S- and R-4'-hydroxymethyl-mephedrone.

Investigating the subsequent metabolic fate of each M6 enantiomer. Do they undergo further metabolism at different rates or through different pathways?

Correlating the plasma concentrations of individual M6 enantiomers with specific pharmacological or toxicological effects in human studies.

Expanding stereoselective studies to a wider range of mephedrone analogs to establish broader principles governing the stereochemistry of cathinone metabolism.

By pursuing these directions, the scientific community can develop a more complete and predictive understanding of mephedrone metabolism, moving from simple identification to a nuanced appreciation of the structure, activity, and persistence of key metabolites like M6.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for detecting and quantifying Mephedrone metabolite M6 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity for distinguishing M6 from structurally similar metabolites. Paper spray-mass spectrometry (PS-MS) offers rapid, ambient analysis but with lower sensitivity (detection limits ~0.5 ng/mL) . For untargeted metabolomics, high-resolution mass spectrometry (HRMS) coupled with databases like METLIN or HMDB is critical for preliminary identification .

Q. How are in vitro metabolic studies designed to identify M6 formation pathways?

  • Methodological Answer : In vitro studies typically use human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2D6) incubated with mephedrone. Metabolites are profiled using HRMS, with kinetic parameters (e.g., VmaxV_{max}, KmK_m) calculated to determine enzymatic efficiency. Phase II metabolites (e.g., glucuronides) require UDP-glucuronosyltransferase (UGT) cofactors .

Q. What are the primary challenges in metabolite identification for M6?

  • Methodological Answer : Key challenges include:

  • Spectral matching : Fragmentation patterns vary across instruments, necessitating lab-specific spectral libraries .
  • Low abundance : M6 may exist in trace amounts, requiring enrichment techniques like solid-phase extraction (SPE) .
  • Isomer discrimination : M6 must be differentiated from structurally similar metabolites (e.g., nor-mephedrone) using orthogonal methods like ion mobility spectrometry .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms influence interindividual variability in M6 pharmacokinetics (PK)?

  • Methodological Answer : Genotyping participants for CYP2D6 alleles (e.g., *4, 10 null/poor metabolizers) is essential. PK studies should measure M6 plasma concentrations over time and correlate with genotype. Non-linear mixed-effects modeling (NONMEM) can quantify the impact of genetic variability on metabolic clearance . For example, poor metabolizers exhibit 2–3-fold higher M6 AUC due to reduced CYP2D6 activity .

Q. What experimental strategies resolve contradictions in reported M6 concentration-time profiles across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Enantiomer-specific metabolism : Chiral chromatography (e.g., Chiralpak® columns) separates R- and S-mephedrone enantiomers, which exhibit distinct metabolic rates (R-enantiomer t₁/₂ = 2.1 hrs vs. S-enantiomer t₁/₂ = 3.8 hrs) .
  • Sampling timepoints : Optimal PK studies use frequent early sampling (e.g., 0–2 hrs post-dose) to capture rapid M6 formation .
  • Analytical sensitivity : GC-MS may underdetect polar metabolites like M6; LC-MS/MS with hydrophilic interaction chromatography (HILIC) is preferred .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of M6 exposure in humans?

  • Methodological Answer : IVIVE integrates in vitro metabolic clearance data (from HLMs) with physiological parameters (e.g., hepatic blood flow) using software like Simcyp®. Validation requires comparing predicted vs. observed M6 AUC ratios in clinical trials. Adjustments for plasma protein binding and tissue distribution are critical .

Q. What methodologies address the low reproducibility of M6 quantification in non-invasive matrices (e.g., fingerprints)?

  • Methodological Answer : Standardize fingerprint collection protocols (pressure, duration) and use internal standards (e.g., deuterated M6). LC-MS/MS with matrix-matched calibration curves reduces variability. For qualitative screening, PS-MS paired with machine learning algorithms improves detection reliability despite inter-subject variability .

Q. How do co-administered drugs alter M6 formation and serotoninergic effects?

  • Methodological Answer : Preclinical models (e.g., rat synaptosomes) assess serotonin (5-HT) release via fast-scan cyclic voltammetry. Clinical studies should employ randomized crossover designs with pharmacodynamic endpoints (e.g., platelet 5-HT depletion). CYP2D6 inhibitors (e.g., fluoxetine) can be co-administered to probe metabolic interactions .

Methodological Resources

  • Data Repositories : Upload raw MS/NMR data to the National Metabolomics Data Repository (NMDR) with metadata compliant with RefMet nomenclature .
  • Statistical Tools : Use MetaboAnalyst 5.0 for multivariate analysis of metabolomics datasets, including pathway enrichment for M6-related pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.